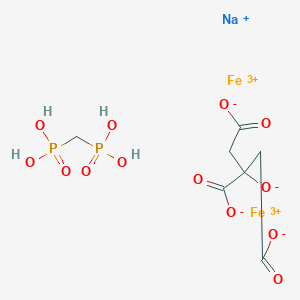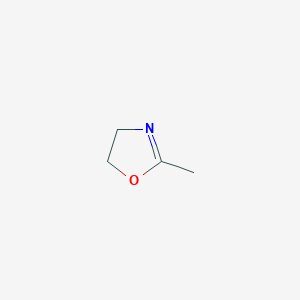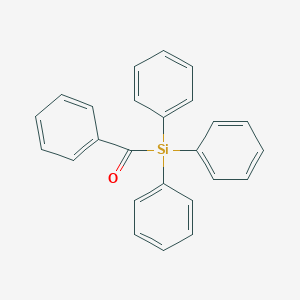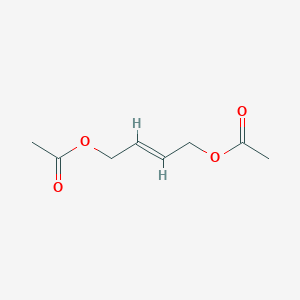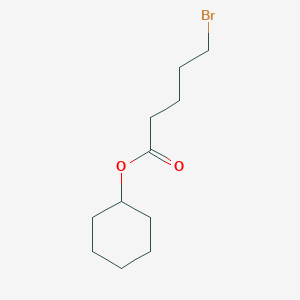
Cyclohexyl 5-bromopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl 5-bromopentanoate is an organic compound that is widely used in scientific research. This compound is synthesized through a specific method and has several applications in various fields of research.
Mecanismo De Acción
Cyclohexyl 5-bromopentanoate acts as an inhibitor of several enzymes and proteins. It works by binding to the active site of the enzyme or protein, thereby preventing its normal function. This inhibition can be either reversible or irreversible, depending on the specific enzyme or protein being targeted.
Efectos Bioquímicos Y Fisiológicos
Cyclohexyl 5-bromopentanoate has several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. It has also been shown to inhibit the growth of several cancer cell lines. Additionally, it has been shown to have anti-inflammatory and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Cyclohexyl 5-bromopentanoate in lab experiments is its high purity and stability. It is also relatively easy to synthesize and is readily available. However, one of the main limitations of using this compound is its potential toxicity. It can be harmful if ingested or if it comes into contact with the skin or eyes.
Direcciones Futuras
There are several potential future directions for the use of Cyclohexyl 5-bromopentanoate in scientific research. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Additionally, it could be used as a tool for the study of enzyme and protein function, as well as for the development of new synthetic methodologies. Further research is needed to fully understand the potential applications of Cyclohexyl 5-bromopentanoate in scientific research.
Métodos De Síntesis
Cyclohexyl 5-bromopentanoate is synthesized through the reaction of cyclohexylmagnesium bromide with ethyl 5-bromopentanoate. The reaction takes place in anhydrous ether and is catalyzed by a small amount of copper(I) iodide. The resulting compound is then purified through recrystallization to obtain pure Cyclohexyl 5-bromopentanoate.
Aplicaciones Científicas De Investigación
Cyclohexyl 5-bromopentanoate is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is also used as a starting material for the synthesis of several pharmaceuticals and agrochemicals. Additionally, it is used in the study of the mechanism of action of various enzymes and proteins.
Propiedades
Número CAS |
1554-79-6 |
|---|---|
Nombre del producto |
Cyclohexyl 5-bromopentanoate |
Fórmula molecular |
C11H19BrO2 |
Peso molecular |
263.17 g/mol |
Nombre IUPAC |
cyclohexyl 5-bromopentanoate |
InChI |
InChI=1S/C11H19BrO2/c12-9-5-4-8-11(13)14-10-6-2-1-3-7-10/h10H,1-9H2 |
Clave InChI |
ADMMCXQWDYYTHB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OC(=O)CCCCBr |
SMILES canónico |
C1CCC(CC1)OC(=O)CCCCBr |
Sinónimos |
5-Bromopentanoic acid, cyclohexyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



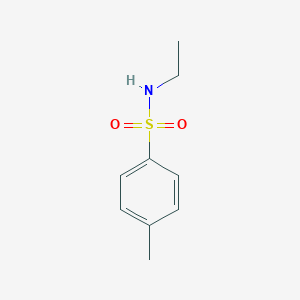
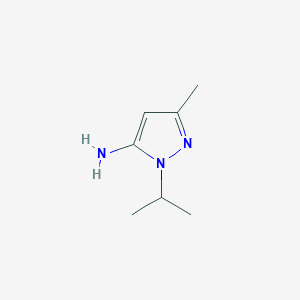
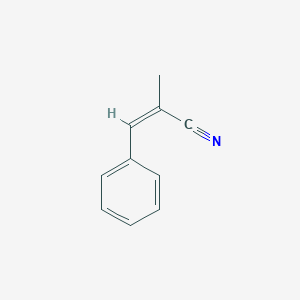
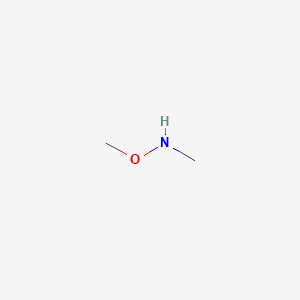

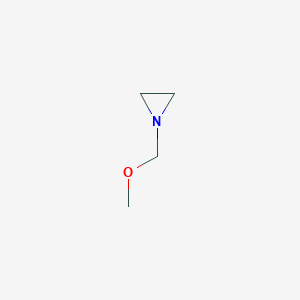
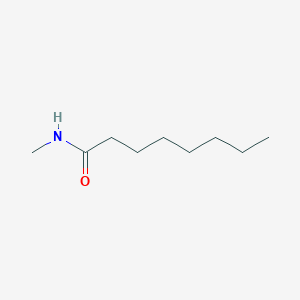
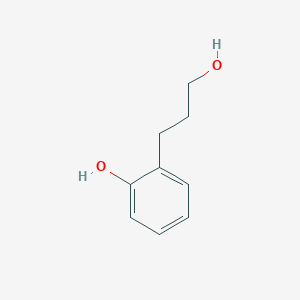
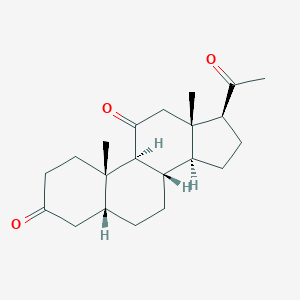
![Benzenesulfonic acid, [[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulfophenyl)amino]phenyl]methyl]phenyl]amino]-](/img/structure/B73540.png)
